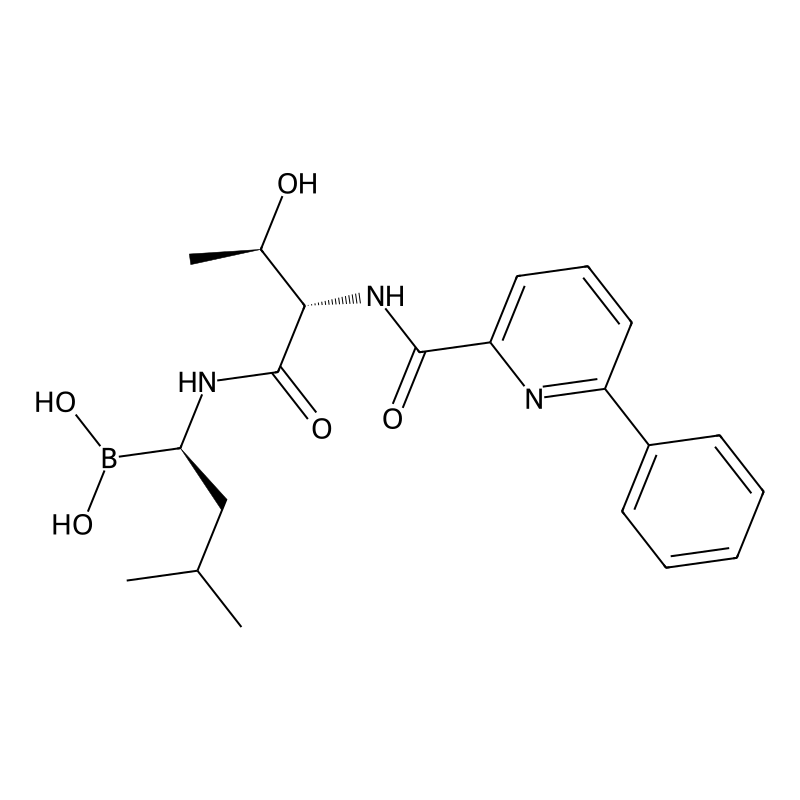

Delanzomib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Delanzomib mechanism of action proteasome inhibition

Mechanism of Action: From Proteasome to Apoptosis

Delanzomib exerts its effects by inhibiting the proteasome, a critical cellular complex for protein degradation. This inhibition triggers a multi-faceted chain of events that leads to cancer cell death.

The following diagram illustrates the core signaling pathways activated by this compound, leading to apoptosis in cancer cells.

This compound induces apoptosis through proteasome inhibition, leading to p53 and MAPK pathway activation.

Preclinical Evidence and Combination Therapy

This compound has shown promising efficacy in preclinical models, both as a single agent and in combination with other therapies. The following table summarizes key findings from various cancer models.

| Cancer Model | This compound Effect (Single Agent) | Synergistic Combination & Enhanced Effects |

|---|---|---|

| Cervical Cancer | Cytotoxic and pro-apoptotic; IC₅₀ values in the low nanomolar range (e.g., ~10-40 nM) [1] [2]. | Doxorubicin: Further upregulated p53 targets and enhanced p38 phosphorylation [1] [2]. |

| Breast Cancer | Induced cell death and apoptosis across various subtypes (ER/PR+, HER2+, triple-negative) [3]. | Doxorubicin: Showed synergistic cell death (Combination Index, CI <1); enhanced p38/JNK phosphorylation and p53 target expression [3]. |

| Multiple Myeloma | Induced apoptosis; anti-tumor activity in xenograft models [4] [5]. | Dexamethasone, Lenalidomide, Melphalan, Bortezomib: Increased efficacy and overcame resistance in resistant models [4]. |

| Medulloblastoma | Induced apoptosis and reduced cell viability in patient-derived cells and cell lines [6]. | Cisplatin: Exhibited a synergistic apoptotic effect [6]. |

| Systemic Lupus Erythematosus (SLE) | Ameliorated disease symptoms and glomerulonephritis in mouse models [5]. | N/A (Studied as a single agent) |

Key Experimental Protocols for In Vitro Study

To evaluate the effects of this compound in a research setting, standard preclinical methodologies are employed. Here is a summary of common protocols based on the cited studies.

Cell Viability and Proliferation Assay

- Purpose: To determine the cytotoxic effect and half-maximal inhibitory concentration (IC₅₀) of this compound.

- Typical Protocol: Cells are seeded in 96-well plates and treated with a range of this compound concentrations for 72 hours. Cell viability is often quantified using colorimetric assays like CCK-8, which measures metabolic activity. Dose-response curves are plotted to calculate IC₅₀ values [3] [6].

Analysis of Apoptosis

- Purpose: To confirm and quantify programmed cell death.

- Typical Protocol: Flow cytometry is a standard technique used after staining cells with Annexin V and propidium iodide (PI). This distinguishes early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells [3]. Additionally, immunoblotting for cleaved forms of executioner caspases (e.g., Caspase-3) and PARP provides biochemical evidence of apoptosis [3].

Immunoblotting (Western Blotting)

- Purpose: To detect changes in protein levels and activation (phosphorylation) in key signaling pathways.

- Typical Protocol: After treatment, cell lysates are prepared. Proteins are separated by gel electrophoresis, transferred to a membrane, and probed with specific primary antibodies against targets of interest (e.g., p53, p21, PUMA, Noxa, phospho-p38, phospho-JNK, α-Tubulin as a loading control). This method directly shows the stabilization of p53 and its targets, as well as the activation of stress kinases upon this compound treatment [1] [3].

Drug Combination Analysis

- Purpose: To determine whether this compound acts synergistically with another drug.

- Typical Protocol: Cells are treated with this compound and the companion drug alone and in combination at fixed concentration ratios. The Combination Index (CI) is calculated using software like CompuSyn, where a CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [3].

Clinical Development Status and Future Directions

Despite strong preclinical results, the clinical development of this compound in oncology has been limited:

- A phase I/II clinical trial in patients with relapsed or refractory multiple myeloma concluded that this compound did not demonstrate significant efficacy as a single agent, and its development for myeloma was subsequently discontinued [7] [4].

- The most common adverse events reported in the clinical trial included nausea, vomiting, fatigue, anorexia, pyrexia, and hematological toxicities like thrombocytopenia and neutropenia. Notably, peripheral neuropathy was limited to low grades, suggesting a potentially different toxicity profile compared to bortezomib [7].

Research continues to explore its potential in other areas, such as:

- Autoimmune Diseases: Studies in rodent models of rheumatoid arthritis and systemic lupus erythematosus (SLE) show that this compound can ameliorate disease symptoms by inhibiting TNF-α expression [8] [5].

- Combination Therapies: As detailed in the tables above, its synergistic effects with various chemotherapeutic agents in preclinical models suggest that a combination approach might be a more viable path forward [1] [3] [4].

References

- 1. Novel proteasome sensitizes cervical cancer... inhibitor this compound [pmc.ncbi.nlm.nih.gov]

- 2. Novel proteasome inhibitor this compound sensitizes cervical ... [oncotarget.com]

- 3. This compound, a novel proteasome inhibitor, sensitizes ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Novel, orally active, proteasome inhibitor, this compound ... [sciencedirect.com]

- 6. The Proteasome Inhibitor CEP-18770 Induces Cell Death ... [mdpi.com]

- 7. Phase I/II study of the novel proteasome inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | this compound , a Novel Proteasome , Combined... Inhibitor [frontiersin.org]

Compound Profile and Mechanism of Action

The table below summarizes the core characteristics of Delanzomib:

| Property | Description |

|---|---|

| Chemical Name | [(1R)-1-[[(2S,3R)-3-hydroxy-2-[(6-phenylpyridine-2-carbonyl)amino]butanoyl]amino]-3-methylbutyl]boronic acid [1] |

| Molecular Weight | 413.28 g/mol [2] [1] [3] |

| CAS Number | 847499-27-8 [2] [1] [3] |

| Primary Mechanism | Potent, reversible inhibition of the chymotrypsin-like (CT-L) activity of the 20S proteasome subunit [4] [3] |

| IC50 (CT-L Activity) | 3.8 nM [2] [1] [3] |

| Key Consequences | Accumulation of ubiquitinated proteins; inhibition of NF-κB activation; induction of ER stress and apoptosis [2] [5] [3] |

The following diagram illustrates the primary mechanism of action of this compound and its downstream effects on cancer cells:

Preclinical and Clinical Pharmacological Data

The quantitative data from preclinical and clinical studies is summarized below.

Table 1: In Vitro & In Vivo Pharmacological Profile [6] [2] [1]

| Model | Findings | Details |

|---|---|---|

| In Vitro Cytotoxicity | IC50 values in cancer cell lines | Multiple Myeloma (RPMI8226): 5.6 nM; Ovarian (A2780): 13.7 nM; Colon (LoVo): 11.3 nM [3] |

| In Vivo Efficacy (MM Xenograft) | Tumor growth inhibition & regression | Oral administration (7.8-13 mg/kg, 2x/week) led to complete tumor regression in models [2] [1]. |

| In Vivo Efficacy (SLE Mouse Models) | Amelioration of disease symptoms | Reduced anti-dsDNA antibodies, improved glomerulonephritis, and extended survival [5]. |

Table 2: Clinical Trial Summary in Relapsed/Refractory Multiple Myeloma [6] [4]

| Parameter | Findings |

|---|---|

| Clinical Trial Phase | Phase I/II (NCT01023880) [6] [7] |

| Recommended Dosage | 2.1 mg/m² IV on Days 1, 8, 15 of a 28-day cycle [6] |

| Efficacy at MTD | Partial Response: 9% (4/47 pts); Stable Disease: 55% (26/47 pts) [6] |

| Common All-Grade AEs | Nausea, vomiting, anorexia, fatigue, pyrexia [6] |

| Grade 3/4 AEs | Thrombocytopenia (53%), Neutropenia (23%) [6] |

| Peripheral Neuropathy | 21% of patients, limited to Grades 1/2 [6] |

| Development Status | Discontinued due to lack of sufficient efficacy [6] [4] |

Detailed Experimental Protocols

For researchers looking to work with this compound in vitro, here are detailed methodologies based on published studies.

Table 3: Key Experimental Protocols for In Vitro Research

| Application | Protocol Summary |

|---|

| Cell Viability Assay (Medulloblastoma) | 1. Plate 5,000-10,000 medulloblastoma cells (e.g., DAOY, UW228-2) per well in a 96-well plate. 2. After 24h, treat with serial dilutions of CEP-18770 for 48h. 3. Quantify cell viability using CellTiter-Glo luminescent assay [8] [9]. | | Western Blot (Ubiquitinated Proteins) | 1. Treat cells (e.g., RPMI-8226, U266) with this compound (5-40 nM). 2. Harvest cells at 4-24 hours post-treatment. 3. Lyse cells, separate proteins via SDS-PAGE, and transfer to PVDF membrane. 4. Detect ubiquitinated proteins using a polyclonal antibody and chemiluminescence [2] [1]. | | Apoptosis Analysis (Caspase Cleavage) | 1. Treat human MM cell lines with this compound (e.g., 20 nM). 2. Incubate for 12-24 hours. 3. Analyze cell lysates by Western Blot for cleaved caspases-3, -7, and -9 [2] [1]. |

Emerging Research and Potential Applications

Despite the halt in its clinical development for myeloma, recent preclinical studies have explored new avenues for this compound:

- Medulloblastoma Therapy: A 2024 study demonstrated that CEP-18770 induces apoptosis in medulloblastoma patient-derived cells and cell lines. It showed a synergistic effect when combined with cisplatin, a standard chemotherapeutic agent, suggesting potential as an adjunctive treatment for this pediatric brain tumor [8] [9].

- Angiogenesis and Bone Disease: this compound has shown potent antiangiogenic effects by inhibiting endothelial cell survival and vasculogenesis in vitro. It is also a potent suppressor of RANKL-induced osteoclastogenesis, more so than bortezomib, indicating potential benefits for treating myeloma-related bone disease [5] [4] [3].

Rationale for Clinical Discontinuation and Research Value

The primary reason for discontinuing the development of this compound was the lack of sufficient efficacy in the phase I/II trial for relapsed and refractory multiple myeloma. While the drug was tolerable with a different toxicity profile (less neuropathy but more hematological toxicity and rash), the overall response rate did not justify further development [6] [4]. However, its oral bioavailability and favorable preclinical profile in other disease areas mean it continues to be a valuable tool for proteasome biology research and for exploring proteasome inhibition in conditions like autoimmune diseases and specific solid tumors.

References

- 1. ( this compound - CEP ) | Proteasome inhibitor | inhibitor of the... 18770 [invivochem.com]

- 2. This compound (CEP-18770) | Proteasome Inhibitor [medchemexpress.com]

- 3. This compound | Proteasome inhibitor - Selleck Chemicals [selleckchem.com]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. Novel, orally active, proteasome inhibitor, this compound ... [sciencedirect.com]

- 6. Phase I/II study of the novel proteasome inhibitor this compound ... [pubmed.ncbi.nlm.nih.gov]

- 7. Study to Determine the Maximum Tolerated Dose and ... [smartpatients.com]

- 8. The Proteasome Inhibitor CEP-18770 Induces Cell Death in ... [pmc.ncbi.nlm.nih.gov]

- 9. The Proteasome Inhibitor CEP-18770 Induces Cell Death ... [mdpi.com]

Delanzomib preclinical studies multiple myeloma

Preclinical Profile of Delanzomib

This compound is a novel, reversible boronic acid inhibitor that primarily targets the chymotrypsin-like (β5) and caspase-like (β1) subunits of the 20S proteasome core particle [1] [2].

The table below summarizes its key preclinical characteristics:

| Characteristic | Preclinical Findings |

|---|---|

| Mechanism of Action | Reversible inhibition of the β5 (chymotrypsin-like) and β1 (caspase-like) proteasome subunits [1]. |

| Administration Routes | Effective via both intravenous and oral administration [3]. |

| In Vitro Potency (IC₅₀) | 9 - 36 nM in GIST cell lines; similar potency profile to Bortezomib [1]. |

| Key Mechanisms | Induces ER stress and the Unfolded Protein Response (UPR); inhibits NF-κB signaling; induces cell cycle arrest and apoptosis [1] [3]. |

| In Vivo Efficacy | Single-agent activity and synergy with other drugs shown in xenograft models of Multiple Myeloma [3] [4]. |

| Toxicity Profile | Preclinically, showed a favorable cytotoxicity profile toward normal cells and reduced neurotoxicity compared to Bortezomib [3]. |

Efficacy in Combination Therapies

Preclinical studies demonstrated that this compound's anti-myeloma activity is enhanced in combination with standard care drugs.

| Combination Partner(s) | Preclinical Findings |

|---|---|

| Bortezomib & Melphalan | Enhanced anti-myeloma activity, including in Bortezomib-resistant models [4]. |

| Lenalidomide & Dexamethasone | The triple combination resulted in superior tumor growth inhibition and extended tumor growth delays compared to doublet therapies or single agents [4]. |

Mechanism of Action & Signaling Pathways

This compound exerts its cytotoxic effects through several interconnected mechanisms, culminating in the apoptosis of malignant plasma cells. The following diagram synthesizes these core pathways and their interactions.

The diagram illustrates the primary mechanism where this compound inhibits the 20S proteasome, leading to three major consequences:

- ER Stress & UPR: Accumulation of misfolded proteins causes endoplasmic reticulum stress, triggering pro-apoptotic pathways [3].

- NF-κB Inhibition: Stabilization of IκBα prevents NF-κB nuclear translocation, suppressing survival and pro-inflammatory signals [3].

- Cell Cycle Disruption: Accumulation of cell cycle regulators like p21 and p27 leads to G2/M phase arrest [1] [5].

These pathways converge to activate caspases (e.g., caspase-3/7) and induce apoptosis [1].

Clinical Development Status & Limitations

It is crucial for researchers to note that despite promising preclinical results, the clinical development of this compound for multiple myeloma was discontinued [6]. A phase I/II clinical trial in patients with relapsed/refractory myeloma determined that the efficacy of this compound as a single agent was insufficient to warrant further development [6].

A significant limitation in compiling this guide is that the available scientific literature, while robust in reporting efficacy outcomes, lacks granular methodological details. The search results do not contain specific protocols for key experiments such as:

- Detailed procedures for in vivo xenograft mouse models.

- Exact assay conditions (e.g., reagent concentrations, incubation times) for flow cytometry analysis of apoptosis or cell cycle.

- Step-by-step methodologies for protein isolation and immunoblotting described in the studies.

References

- 1. PMC - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome inhibitors [sciencedirect.com]

- 3. Novel, orally active, proteasome inhibitor, this compound ... [sciencedirect.com]

- 4. CEP-18770 (this compound) in combination with ... [sciencedirect.com]

- 5. Preclinical evaluation of antitumor activity of the ... [nature.com]

- 6. Phase I/II study of the novel proteasome inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Delanzomib boronic acid proteasome inhibitor

Core Profile & Clinical Trial Data

| Aspect | Details |

|---|---|

| Drug Type | Small molecule, orally active [1] [2] |

| Mechanism of Action | Reversible inhibitor of the chymotrypsin-like (β5) activity of the 20S proteasome subunit; also inhibits caspase-like (β1) activity [3] [1] |

| Key Preclinical Finding | Potent suppressor of RANKL-mediated osteoclastogenesis, potentially greater than bortezomib [1] |

| Highest Clinical Phase | Phase II (development for multiple myeloma discontinued) [3] [4] |

| Trial Description | Dosing Regimen | Key Efficacy Results | Key Safety Results |

|---|---|---|---|

| Phase I/II in Relapsed/Refractory Multiple Myeloma [3] | Days 1, 8, 15 of a 28-day cycle (MTD: 2.1 mg/m² IV) | At MTD (n=47): 9% Partial Response, 55% Stable Disease; Median Time to Progression: 2.5 months [3] | Most common AEs: nausea, vomiting, anorexia, fatigue, pyrexia; Grade 3/4: thrombocytopenia (53%), neutropenia (23%); Peripheral Neuropathy: 21% (limited to Grades 1/2) [3] |

| Phase I in Advanced Solid Tumors or Multiple Myeloma [1] | Days 1, 4, 8, 11 of a 21-day cycle (MTD: 1.5 mg/m² IV) | Proteasome inhibition in blood: 45.4% at MTD [1] | Dose-limiting toxicity: severe skin rash (53% any grade, 31% grade ≥3); No significant peripheral neuropathy [1] |

Preclinical Applications & Synergistic Combinations

Preclinical studies reveal delanzomib's potential beyond multiple myeloma, particularly in sensitizing cancer cells to chemotherapy.

| Disease Model | Combination Agent | Key Findings & Proposed Mechanism |

|---|---|---|

| Breast Cancer [5] [6] | Doxorubicin (Dox) | Induced synergistic cell death; enhanced Dox-induced phosphorylation of p38/JNK and expression of p53 target proteins (p21, p27, NOXA, PUMA) [5] [6] |

| Medulloblastoma [7] | Cisplatin | Showed synergistic apoptotic effect; efficacy linked to induction of reactive oxygen species (ROS) and involvement of the p53 protein family [7] |

| Rheumatoid Arthritis (CIA Model) [8] | Adalimumab | Combined treatment drastically ameliorated arthritis; this compound reduced TNF-α and slowed adalimumab elimination by increasing FcRn levels [8] |

| Systemic Lupus Erythematosus (SLE Model) [2] | (Monotherapy) | Ameliorated disease symptoms and glomerulonephritis; reduced frequencies of antibody-secreting cells and pro-inflammatory cytokines [2] |

Experimental Protocol: Synergism in Breast Cancer Cells

The following detailed methodology is adapted from the 2019 study by Wang et al. investigating this compound and doxorubicin in breast cancer [5] [6].

- Cell Lines and Culture: A panel of eight human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) representing different subtypes (ER/PR+, HER2+, triple-negative) were used. Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in 5% CO₂ [5].

- Cell Viability Assay (CCK-8)

- Cells were seeded in 96-well plates at 5 x 10³ cells/well and incubated for 24 hours.

- Treatments were added for 72 hours: this compound alone, doxorubicin alone, or the two drugs in combination at fixed concentration ratios.

- After treatment, 10 µL of CCK-8 reagent was added to each well, followed by incubation for 1-4 hours.

- The absorbance was measured at 450 nm, and the data were used to generate dose-response curves and calculate IC₅₀ values [5].

- Drug Combination Analysis

- The Combination Index (CI) was calculated using the method of Chou and Talalay, analyzed with CompuSyn software.

- A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].

- Immunoblotting Analysis

- After treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.

- Protein lysates were separated by SDS-PAGE and transferred to membranes.

- Membranes were blocked and then incubated with primary antibodies against targets of interest (e.g., PARP, Caspase-3, p38, JNK, p53, p21, NOXA, PUMA), followed by incubation with HRP-conjugated secondary antibodies.

- Protein bands were visualized using enhanced chemiluminescence, with α-Tubulin serving as a loading control [5].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes findings from multiple sources to illustrate the key signaling pathways affected by this compound in cancer cells, particularly in the context of combination therapy with chemotherapeutic agents like doxorubicin [5] [6] [7].

> this compound inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB. It also stabilizes p53 and enhances chemotherapy-induced MAPK signaling and pro-apoptotic protein expression, leading to synergistic cell death.

Conclusion for Researchers

While this compound's clinical development for multiple myeloma was discontinued, its strong preclinical rationale and unique properties, such as oral bioavailability and potent osteoclast suppression, make it a valuable candidate for drug repurposing. Promising avenues include:

- Overcoming Chemoresistance: Its demonstrated synergy with standard chemotherapeutics (like doxorubicin and cisplatin) in solid tumors [5] [7] and hematologic malignancies [1] warrants further investigation.

- Non-Oncologic Applications: Its efficacy in preclinical models of autoimmune diseases like RA and SLE [2] [8] suggests a potential application in immunology.

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. Novel, orally active, proteasome inhibitor, this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I/II study of the novel proteasome inhibitor ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

- 5. This compound, a novel proteasome inhibitor, sensitizes ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a novel proteasome inhibitor, sensitizes breast ... [pubmed.ncbi.nlm.nih.gov]

- 7. The Proteasome Inhibitor CEP-18770 Induces Cell Death ... [mdpi.com]

- 8. This compound, a Novel Proteasome Inhibitor, Combined With ... [frontiersin.org]

Delanzomib IC₅₀ Values in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ Value | Key Findings | Citation |

|---|---|---|---|---|

| Multiple Myeloma | RPMI8226 | 5.6 nM | Inhibits NF-κB; induces apoptosis in patient-derived cells | [1] |

| Ovarian Cancer | A2780 | 13.7 nM | Potent anti-proliferation effect | [1] |

| Colon Cancer | LoVo | 11.3 nM | Strong cytotoxic activity | [1] |

| Non-Hodgkin Lymphoma | HS-Sultan | 8.2 nM | Induces cell death | [1] |

| Hepatocellular Carcinoma (HCC) | HCC-LM3, SK-hep-1, others | IC₅₀ range: Low nanomolar (time/dose-dependent) | Effective against sorafenib-resistant cells; induces G2/M arrest & apoptosis | [2] |

| Breast Cancer | Panel of 8 lines (e.g., MCF-7, MDA-MB-231) | IC₅₀ range: Low nanomolar | Synergistic cell death with Doxorubicin (Dox) | [3] [4] |

| Medulloblastoma | DAOY, UW228-2, D-425, D-458 | IC₅₀ range: Low nanomolar (from viability assays) | Induces apoptosis; synergistic with cisplatin | [5] |

| Renal Fibrosis Model | MRC5 Myofibroblasts | 0.2 µM | Selective cell death in myofibroblasts vs. fibroblasts (IC₅₀ 13.1 µM) | [6] |

Detailed Experimental Protocols

Here are the standard methodologies used in the cited studies for assessing cell viability after Delanzomib treatment.

Cell Viability Assay (MTT/CCK-8)

This is the most common method used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound.

- Cell Seeding: Cells are suspended and seeded into 96-well tissue culture plates at a density of approximately 5,000–10,000 cells per well in 100 µL of complete medium and allowed to adhere overnight [2] [3] [5].

- Drug Treatment: The following day, the medium is replaced with fresh medium containing increasing concentrations of this compound. A negative control (vehicle, e.g., DMSO at a final concentration <0.1%) is always included.

- Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours [2] [3].

- Viability Measurement:

- MTT Assay: 4 hours before the end of the incubation, MTT solution (5 mg/mL) is added to each well. The formazan crystals formed by viable cells are later dissolved in DMSO, and the optical density is measured at 570 nm [2].

- CCK-8 Assay: A mixture of CCK-8 reagent and medium is added directly to the wells. After incubation (e.g., 1 hour), the absorbance is measured at 450 nm [3].

- Data Analysis: The absorbance of the control group is set as 100% viability. The IC₅₀ value is calculated from the dose-response curve using non-linear regression analysis.

Colony-Forming Assay

This method evaluates the long-term clonogenic survival of cells after drug treatment, indicating the ability of a single cell to proliferate into a colony.

- Procedure: Cells are seeded at a low density (e.g., 1,000 cells per dish) in culture dishes and treated with or without this compound for about two weeks, allowing for colony formation [2].

- Staining & Analysis: The resulting cell colonies are fixed and stained with Giemsa or crystal violet. Colonies are then counted manually or using imaging software. A significant reduction in the number and size of colonies indicates potent and sustained anti-proliferative activity [2] [3].

Analysis of Apoptosis by Flow Cytometry

To confirm that reduced cell viability is due to apoptosis, researchers use Annexin V/PI staining.

- Procedure: After treatment with this compound for 48 hours, both detached and attached cells are harvested [2].

- Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.

- Detection: The stained cells are analyzed using a flow cytometer. The percentages of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are quantified [2].

Mechanism of Action and Signaling Pathways

This compound induces cell death primarily through proteasome inhibition, leading to the accumulation of pro-apoptotic proteins. The following diagram illustrates the key signaling pathways involved.

This compound's mechanism of action and downstream apoptotic signaling pathways.

Key Technical Considerations for Assay Design

- Drug Preparation: this compound is typically dissolved in DMSO as a 10 mM stock solution, which should be aliquoted and stored at -20°C or below. Working solutions are prepared by diluting the stock in culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to avoid cytotoxicity [2].

- Synergy Studies: When testing this compound in combination with other agents (e.g., Doxorubicin, Cisplatin), use analytical methods like the Chou-Talalay method to calculate a Combination Index (CI). CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [3] [5].

- Cell Line Selection: The efficacy of this compound can vary. It is crucial to include a panel of cell lines representing different cancer types and molecular subtypes (e.g., for breast cancer, include ER/PR+, HER2+, and triple-negative lines) [3]. It also remains effective in cells with acquired resistance to other drugs like sorafenib and bortezomib [2] [7].

References

- 1. This compound | Proteasome inhibitor | Mechanism [selleckchem.com]

- 2. Endoplasmic reticulum stress triggers this compound -induced apoptosis... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel proteasome inhibitor, sensitizes ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel proteasome inhibitor, sensitizes breast ... [pubmed.ncbi.nlm.nih.gov]

- 5. The Proteasome Inhibitor CEP-18770 Induces Cell Death ... [mdpi.com]

- 6. Potential Efficacy of Proteasome Inhibitor, this compound, for ... [jstage.jst.go.jp]

- 7. Probing the specificity and activity profiles of ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Delanzomib in Collagen-Induced Arthritis Rat Models for Rheumatoid Arthritis Research

Introduction and Background

Rheumatoid arthritis (RA) is a chronic inflammatory disorder characterized by synovial joint inflammation, cartilage destruction, and bone erosion that affects millions worldwide. The complex pathogenesis of RA involves multiple proinflammatory cytokines, with tumor necrosis factor-alpha (TNF-α) playing a pivotal role in disease progression. Current treatment strategies primarily focus on biological agents that neutralize TNF-α, such as adalimumab, which have revolutionized RA management but still exhibit limitations in efficacy duration and patient response variability. The collagen-induced arthritis (CIA) model in rats has emerged as a valuable preclinical tool for investigating novel therapeutic approaches for RA, as it closely mimics human disease pathology with similar immunological and inflammatory features [1] [2].

Delanzomib (CEP-18770) is a novel reversible proteasome inhibitor initially developed for treating multiple myeloma through its ability to induce apoptosis in human multiple myeloma cells. Recent investigations have revealed that this compound demonstrates potent anti-inflammatory properties in autoimmune disease models, including systemic lupus erythematosus, by inhibiting the expression of TNF-α [1] [3]. This secondary mechanism of action suggests potential applications for this compound in RA treatment, particularly when combined with existing anti-TNF-α therapeutics. The unique pharmacodynamic profile of this compound distinguishes it from earlier proteasome inhibitors like bortezomib, as it exhibits enhanced activity against proteasome subunits and improved tolerability profiles in preclinical models [3].

The molecular mechanism of this compound involves inhibition of the ubiquitin-proteasome pathway (UPP), a comprehensive protein degradation system that regulates fundamental cellular events including apoptosis, cell-cycle progression, and DNA repair. In cancer and autoimmune diseases, deregulation of UPP results in abnormal accumulation of transcription factors such as NF-κB, which promotes inflammation through increased cytokine production. This compound effectively stabilizes key regulatory proteins including p53 and p27 while simultaneously inhibiting NF-κB-mediated transcription of proinflammatory cytokines, thereby addressing both cellular proliferation and inflammatory components of disease pathogenesis [3].

Table: Key Characteristics of this compound in Rheumatoid Arthritis Research

| Attribute | Description | Research Significance |

|---|---|---|

| Class | Reversible proteasome inhibitor | Targeted protein degradation therapy |

| Primary Mechanism | Inhibits ubiquitin-proteasome pathway | Modulates NF-κB and inflammatory cytokine production |

| Key Molecular Effects | Stabilizes p53, p27; induces apoptosis | Reduces synovial hyperplasia and immune cell infiltration |

| Anti-inflammatory Action | Suppresses TNF-α, IL-6 expression | Addresses core RA pathophysiology |

| Synergistic Potential | Enhances anti-TNF-α therapeutics | Potential for combination therapy regimens |

| Pharmacokinetic Feature | Increases FcRn expression | Prolongs therapeutic antibody half-life |

Experimental Design and Model Preparation

Animal Model and Arthritis Induction

The collagen-induced arthritis model employs specific pathogen-free Sprague-Dawley rats (180-220 g), with equal gender distribution (50% female, 50% male) maintained under standardized conditions (12-hour light-dark cycle, 21-22°C, ad libitum access to food and water) to minimize environmental variables [1]. For optimal model development, researchers should note that Dark Agouti rats may exhibit more severe overall responses compared to Lewis rats, though both strains are susceptible to CIA induction [4]. The arthritis induction protocol begins with intradermal injection of 300 μL of 1 mg/mL bovine type II collagen emulsified in incomplete Freund's adjuvant (2:1, w/v) at the base of the tail, followed by a booster injection of 150 μL of the same emulsion one week later to enhance immunization efficacy [1].

The progression of arthritis typically manifests within 11-16 days post-initial immunization, with peak paw edema observed approximately 20 days post-induction [4]. Researchers should implement daily monitoring from day 10 onward to accurately capture disease onset and progression kinetics. The successful induction of CIA is confirmed through visual inspection of joint swelling, erythema, and functional impairment, complemented by quantitative measurements of paw edema and biochemical analyses of inflammatory markers. Proper model establishment results in pathological features mirroring human RA, including synovial inflammation, cartilage destruction, inflammatory cell infiltration, bone resorption, and periarticular inflammation [2].

Study Design and Dosing Protocols

Randomized group assignment is critical for experimental validity, with CIA rats typically distributed across four experimental groups: (1) this compound monotherapy, (2) adalimumab monotherapy, (3) this compound-adalimumab combination therapy, and (4) placebo control [1]. The dosing regimen for this compound involves intravenous administration at 0.1 mg once weekly, while adalimumab is delivered intraperitoneally at 0.25 mg once weekly. For combination therapy, both agents are administered simultaneously following the same schedule and route as monotherapy groups [1] [5].

The treatment initiation timeline depends on experimental objectives. For prophylactic approaches, dosing begins before expected disease onset (approximately day 9), while therapeutic interventions commence after established arthritis confirmation (typically day 15-18) [2]. The experimental duration generally spans 4-6 weeks to adequately capture treatment effects on disease progression and remission phases. Throughout the study period, comprehensive disease activity monitoring should include visual arthritis scoring, biometric measurements, behavioral assessments, molecular biomarker analyses, and terminal histological evaluations to generate multidimensional efficacy data.

Results and Data Analysis

Efficacy Outcomes and Therapeutic Response

The therapeutic efficacy of this compound in CIA models demonstrates compelling synergistic effects when combined with adalimumab. Combination treatment exhibits superior anti-arthritis activity compared to monotherapy approaches, with more rapid reduction in joint swelling and inflammation scores [1] [5]. Quantitative assessments reveal that this compound alone significantly ameliorates arthritis severity, but the combination with adalimumab produces dramatic improvement in clinical parameters, suggesting complementary mechanisms of action targeting both TNF-α production and activity.

The digital arthritis index (DAI) provides an automated, objective metric for assessing treatment response that correlates strongly with standard measurement techniques. This low-touch digital platform minimizes handling stress and eliminates scorer subjectivity, generating highly reproducible data for compound efficacy evaluation [2]. Validation studies confirm that DAI effectively detects arthritis development with similar sensitivity to standard methods including ankle joint measurements and arthritis scores, while also demonstrating positive correlation with ankle joint histopathology scores, enhancing its utility as a functional disease readout with clinical relevance.

Table: Quantitative Assessment Parameters in CIA Models

| Parameter | Measurement Method | Frequency | Significance in Efficacy Assessment |

|---|---|---|---|

| Paw Edema | Digital calipers (cross-sectional area) | Every 2-3 days | Primary indicator of inflammatory response |

| Clinical Arthritis Score | Visual scoring (redness, swelling) | Daily | Semi-quantitative disease severity index |

| Body Weight | Digital scale | Every 2-3 days | Systemic health and treatment toxicity |

| Serum TNF-α | ELISA | Terminal/timepoints | Target engagement and cytokine modulation |

| Serum IL-6 | ELISA | Terminal/timepoints | Inflammatory pathway activity |

| C-reactive Protein | Immunoassay | Terminal/timepoints | Acute phase response biomarker |

| Histopathological Score | Joint tissue analysis (H&E staining) | Terminal | Structural damage and cellular infiltration |

Pharmacokinetic Interactions and Mechanism

The pharmacokinetic interaction between this compound and adalimumab represents a crucial finding with significant clinical implications. Research demonstrates that this compound decreases adalimumab elimination in rats by increasing the expression level of neonatal Fc receptor (FcRn), which is responsible for protecting IgG antibodies from catabolism [1] [5]. This mechanism was confirmed through comprehensive analyses showing that this compound treatment increases FcRn protein levels without affecting FcRn mRNA expression, indicating that the proteasome inhibitor suppresses FcRn degradation rather than promoting its production.

The resulting pharmacokinetic profile shows slower elimination of adalimumab in this compound-treated animals, which subsequently prolongs the anti-TNF-α effect of the therapeutic antibody. This synergistic interaction creates a positive feedback loop where this compound enhances adalimumab persistence, leading to more sustained TNF-α neutralization and improved disease control [1]. The table below summarizes the key pharmacokinetic and pharmacodynamic interactions observed in CIA models treated with this compound and adalimumab combinations.

Table: Pharmacokinetic and Pharmacodynamic Interactions of this compound with Adalimumab

| Parameter | This compound Monotherapy | Adalimumab Monotherapy | Combination Therapy |

|---|---|---|---|

| Adalimumab Clearance | No significant effect | Reference value | Decreased by ~40% |

| Adalimumab Half-life | No significant effect | Reference value | Significantly prolonged |

| FcRn Expression | Increased ~2.5-fold | No significant effect | Increased ~2.8-fold |

| TNF-α Reduction | ~35% reduction | ~45% reduction | ~75% reduction |

| IL-6 Reduction | ~30% reduction | ~35% reduction | ~65% reduction |

| CRP Reduction | ~25% reduction | ~30% reduction | ~60% reduction |

| Clinical Score Improvement | ~40% improvement | ~50% improvement | ~85% improvement |

Detailed Experimental Protocol

CIA Induction and Treatment Protocol

Materials Required: Bovine type II collagen (2 mg/mL), incomplete Freund's adjuvant, Sprague-Dawley rats (180-220 g), this compound, adalimumab, anesthesia equipment (ketamine/xylazine), calipers, ELISA kits for TNF-α, IL-6, CRP, FcRn. The emulsion preparation must be meticulously executed: mix bovine type II collagen (2 mg/mL in acetic acid) with equal volume of incomplete Freund's adjuvant using electric homogenizer at 30,000 rpm in ice bath (2.5 min high speed, 2.5 min rest, final 2.5 min high speed) until emulsion forms stiff white substance that congeals when dropped in water [4].

Animal procedures begin with anesthesia using ketamine/xylazine (75/10 mg/kg), followed by intradermal injection of 300 μL collagen/adjuvant emulsion at base of tail. On day 7, administer booster injection of 150 μL emulsion at same site. Monitor animals daily from day 10 for arthritis signs. Upon arthritis confirmation (typically day 12-16), randomize animals into treatment groups ensuring similar baseline arthritis scores across groups. Administer This compound (0.1 mg) intravenously once weekly and adalimumab (0.25 mg) intraperitoneally once weekly, with combination group receiving both agents concurrently [1].

Assessment schedule: Measure body weight and clinical arthritis score every other day until day 34. For arthritis scoring, use standardized scale: 0 = normal, 1 = mild redness/swelling, 2 = moderate redness/swelling, 3 = severe redness/swelling, 4 = maximal inflammation with joint deformity. For objective biometric data, use digital calipers to measure two cross-sectional areas on hind paws (forefoot and ankle) with two perpendicular measurements each, calculating ellipse area using formula: Area = π·(a/2)·(b/2), where a and b are the two perpendicular diameters [4]. Collect serum samples weekly for biomarker analysis (TNF-α, IL-6, CRP) using commercial ELISA kits according to manufacturer protocols.

Tissue Collection and Molecular Analysis

For FcRn analysis, collect liver and synovial tissues, homogenize in radioimmunoprecipitation assay buffer containing protease inhibitors, and quantify FcRn protein levels using commercial immunoassay kits according to manufacturer protocols. For FcRn mRNA quantification, extract total RNA using standard methods, perform reverse transcription using RevertAid first-strand cDNA synthesis kits, and conduct quantitative PCR with 2 × Taq SYBRGreen qPCR mix and appropriate primers [1]. To evaluate the mechanism of FcRn regulation, parallel experiments with cycloheximide (protein synthesis inhibitor) can determine whether this compound stabilizes existing FcRn protein or enhances new synthesis.

Data analysis should employ appropriate statistical methods including one-way ANOVA with post-hoc tests for multiple group comparisons, repeated measures ANOVA for longitudinal data, and correlation analysis for relationship assessments between different parameters. For drug combination analysis, the method developed by Chou and Talalay can be applied to determine combination indices (CI), where CI < 1 indicates synergistic interaction, CI > 1 indicates antagonism, and CI = 1 indicates additive effects [3].

Technical Notes and Troubleshooting

Optimization and Problem-Solving

Common challenges in CIA models include variable disease incidence and severity. To enhance reproducibility, ensure proper emulsion quality testing by dropping emulsion into water—properly emulsified material will hold together without dissipating. Maintain consistent animal housing conditions as environmental stressors significantly impact disease expression. If disease incidence is suboptimal (<70%), verify collagen concentration and purity, ensure proper emulsion stability, and confirm injection technique is truly intradermal [7].

For dosing considerations, preliminary dose-ranging studies are recommended as this compound potency may vary between batches. Monitor animals for potential adverse effects including weight loss, reduced activity, or gastrointestinal distress, which may necessitate dose adjustment. The optimal timing for therapeutic intervention depends on research objectives: for prophylactic approaches, initiate treatment before expected disease onset (day 9-10); for therapeutic efficacy assessment, begin treatment after established arthritis confirmation (typically 2-3 days after clinical onset) [1] [2].

Diagram 1: Molecular mechanism of this compound in collagen-induced arthritis. This compound inhibits proteasome activity, reducing NF-κB-mediated TNF-α production while simultaneously stabilizing FcRn to prolong adalimumab half-life, creating dual anti-inflammatory action.

Regulatory and Translational Considerations

Animal welfare compliance is essential throughout all procedures. All protocols must receive approval from the Institutional Animal Care and Use Committee and adhere to the National Institute of Health Guide for the Care and Use of Laboratory Animals [1] [2]. Implement humane endpoints including maximum allowable weight loss (>20%), inability to access food or water, or severe joint deformity with mobility impairment. For analgesia requirements, appropriate pain management should be provided while considering potential interactions with experimental treatments that might confound results.

Translational applications of this research include potential clinical development of this compound-anti-TNF-α combinations for treatment-resistant RA. The pharmacokinetic interaction observed between this compound and adalimumab may have clinical relevance for patients simultaneously receiving proteasome inhibitors and anti-TNF-α therapeutic proteins [1]. Future research directions should explore optimal dosing sequences, long-term safety profiles, and potential applications in other autoimmune conditions where TNF-α plays a pathogenic role.

Summary and Conclusions

The collagen-induced arthritis model provides a robust platform for evaluating novel therapeutic approaches for rheumatoid arthritis, closely mimicking human disease pathology. This compound demonstrates significant efficacy in this model, both as monotherapy and particularly in combination with adalimumab, where it exhibits synergistic anti-arthritis activity through complementary mechanisms of action. The unique pharmacokinetic interaction, whereby this compound decreases adalimumab elimination by increasing FcRn expression, represents a novel finding with potential clinical applications for enhancing therapeutic antibody persistence.

These application notes provide comprehensive methodologies for implementing this model in rheumatoid arthritis drug discovery research, including detailed protocols for model induction, treatment regimens, assessment techniques, and troubleshooting guidance. The integrated approach combining traditional clinical scoring with modern digital metrics and molecular analyses generates robust, multidimensional data for compound evaluation. This framework supports continued investigation of proteasome inhibitors like this compound as potential therapeutic agents for autoimmune diseases, either as monotherapies or as combination partners with biological agents.

References

- 1. , a Novel Proteasome Inhibitor, Combined With... This compound [pmc.ncbi.nlm.nih.gov]

- 2. Development of the Digital Arthritis Index, a Novel Metric to ... [frontiersin.org]

- 3. This compound, a novel proteasome inhibitor, sensitizes ... [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative Dynamic Models of Arthritis Progression in the ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Novel Proteasome Inhibitor, Combined With ... [pubmed.ncbi.nlm.nih.gov]

- 6. Non-invasive in vivo imaging of arthritis in a collagen-induced ... [pmc.ncbi.nlm.nih.gov]

- 7. - Collagen Arthristis in Induced | SpringerLink Rats [link.springer.com]

Comprehensive Application Notes and Protocols: Delanzomib-Adalimumab Combination Therapy for Rheumatoid Arthritis

Introduction to Rheumatoid Arthritis Pathogenesis and Therapeutic Challenges

Rheumatoid arthritis (RA) represents a chronic systemic autoimmune disorder characterized by persistent synovial inflammation, progressive cartilage destruction, and bone erosion, affecting approximately 1% of the global population. The pathophysiological landscape of RA involves a complex interplay between innate and adaptive immune mechanisms, where both genetic predisposition and environmental triggers contribute to disease initiation and progression. Key pathological features include synovial hyperplasia, inflammatory cell infiltration, and production of autoantibodies such as rheumatoid factor (RF) and anti-citrullinated protein antibodies (ACPAs), which can be detected years before clinical symptoms manifest [1] [2]. The synovium transforms into an ectopic tertiary lymphoid structure that houses various immune cells (T cells, B cells, macrophages) and facilitates the production of pro-inflammatory cytokines that drive disease progression [2].

Despite considerable therapeutic advances over the past decades, including the development of biological disease-modifying antirheumatic drugs (bDMARDs) and targeted synthetic DMARDs, complete remission remains an elusive goal for many RA patients. The NF-κB signaling pathway represents a pivotal node in the inflammatory cascade of RA, regulating the expression of numerous genes involved in inflammation, cell survival, and immune activation [1] [2]. This pathway is activated by various receptors, including those for interleukin-1 (IL-1), tumor necrosis factor-alpha (TNF-α), T-cell receptors, B-cell receptors, and Toll-like receptors. Upon ligand binding, the inhibitory protein IκB undergoes phosphorylation, ubiquitination, and proteasomal degradation, thereby releasing NF-κB for nuclear translocation and transcription of target genes [2]. This molecular cascade results in the production of key inflammatory mediators including TNF-α, IL-6, matrix metalloproteinases (MMPs), and adhesion molecules that collectively perpetuate joint inflammation and tissue destruction [1].

Mechanistic Insights into Delanzomib-Adalimumab Combination Therapy

Molecular Mechanisms of Individual Agents

2.1.1 Adalimumab Mechanism of Action

Adalimumab is a fully human monoclonal antibody of the IgG1 subclass that specifically targets and neutralizes TNF-α, a pleiotropic proinflammatory cytokine that occupies a central position in the inflammatory cascade of RA. This therapeutic antibody binds with high affinity to both soluble and transmembrane forms of TNF-α, effectively preventing their interaction with the p55 (TNFR1) and p75 (TNFR2) cell surface receptors [3] [4]. By intercepting TNF-α, adalimumab disrupts critical downstream signaling pathways, including nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which subsequently leads to reduced transcription of proinflammatory genes and diminished production of cytokines such as IL-1, IL-6, and interferon-gamma (IFN-γ) [4]. The biological impact of TNF-α inhibition extends to reduced recruitment and activation of inflammatory cells at sites of tissue damage, modulation of T-helper cell subsets (particularly Th1 and Th17), and promotion of regulatory T-cell (Treg) activity, collectively contributing to the restoration of immune homeostasis [4].

Table 1: Key Characteristics of Adalimumab

| Parameter | Specification |

|---|---|

| Drug Class | Monoclonal antibody (IgG1) |

| Molecular Target | TNF-α (soluble and transmembrane forms) |

| Mechanism of Action | Neutralization of TNF-α and inhibition of receptor binding |

| Primary Signaling Pathways Affected | NF-κB, MAPK |

| Key Downstream Effects | Reduced proinflammatory cytokine production, decreased immune cell infiltration, inhibition of structural joint damage |

| Approved RA Dosing | 40 mg subcutaneously every other week (may be weekly in some cases) |

2.1.2 this compound Mechanism of Action

This compound is a novel reversible proteasome inhibitor initially developed for hematological malignancies but subsequently investigated for autoimmune applications due to its potent anti-inflammatory properties. As a proteasome inhibitor, this compound primarily targets the ubiquitin-proteasome system, a critical regulator of intracellular protein degradation, thereby preventing the proteasomal degradation of IκB, the endogenous inhibitor of NF-κB [5] [1]. This action results in the stabilization of IκB, which maintains NF-κB in its inactive cytoplasmic complex, consequently inhibiting the transcription of NF-κB-responsive genes involved in inflammation, cell activation, and survival [1]. Additionally, this compound has been demonstrated to inhibit TNF-α expression in preclinical models of systemic lupus erythematosus and to ameliorate disease symptoms by suppressing the production of this pivotal cytokine [5]. Beyond these effects, proteasome inhibitors like this compound can induce apoptosis in activated immune cells and proliferating synoviocytes, further contributing to their therapeutic potential in RA [1].

Synergistic Mechanisms and Pharmacokinetic Interactions

The rationale for combining this compound with adalimumab in RA treatment stems from their complementary mechanisms of action targeting the NF-κB pathway at different nodal points. While adalimumab acts extracellularly to neutralize TNF-α, this compound functions intracellularly to prevent NF-κB activation, creating a multi-tiered inhibitory approach to this central inflammatory pathway [5] [1]. Preclinical evidence indicates that this combination exhibits enhanced anti-arthritis activity compared to either agent alone, with synergistic reduction in TNF-α levels observed in vivo [5].

A particularly intriguing pharmacokinetic interaction has been identified between these agents: this compound decreases adalimumab elimination in rats by increasing the expression of the neonatal Fc receptor (FcRn) [5]. The FcRn plays a crucial role in prolonging the half-life of IgG antibodies, including adalimumab, by rescuing them from lysosomal degradation and facilitating their recycling back into the circulation [5]. This compound was found to enhance FcRn levels by suppressing its degradation rather than promoting new synthesis, thereby extending the plasma persistence and therapeutic activity of co-administered adalimumab [5]. This unique mechanism represents a novel form of drug-drug interaction that potentially enhances the efficacy of anti-TNF-α therapy while possibly allowing for dose reduction or extended dosing intervals.

Diagram 1: Synergistic mechanisms of this compound and adalimumab combination therapy. This compound inhibits NF-κB activation and increases FcRn expression, while adalimumab neutralizes TNF-α. The increased FcRn extends adalimumab's half-life, creating a positive feedback loop for enhanced TNF-α inhibition.

Experimental Data Summary and Quantitative Analysis

Pharmacodynamic Outcomes in Collagen-Induced Arthritis Model

A comprehensive preclinical study investigated the ameliorative effects of this compound, adalimumab, and their combination in a rat collagen-induced arthritis (CIA) model, which recapitulates many key features of human RA, including synovial inflammation, cartilage damage, and bone erosion [5]. The experimental design involved random assignment of CIA rats to one of four treatment groups: this compound alone (0.1 mg intravenous weekly), adalimumab alone (0.25 mg intraperitoneal weekly), this compound combined with adalimumab, or placebo. Arthritis severity was assessed through visual inspection and biochemical examinations, including measurements of TNF-α, interleukin-6 (IL-6), and C-reactive protein (CRP) levels during treatment [5].

The results demonstrated that the combination therapy exhibited significantly stronger anti-arthritis activity compared to either monotherapy approach. Specifically, the this compound-adalimumab combination synergistically reduced TNF-α levels in vivo, resulting in more pronounced suppression of disease activity and inflammatory markers [5]. This enhanced efficacy can be attributed to the complementary mechanisms of action previously described, with this compound inhibiting intracellular NF-κB activation and adalimumab neutralizing extracellular TNF-α, thereby creating a more comprehensive blockade of this pivotal inflammatory pathway.

Table 2: Pharmacodynamic Effects of this compound and Adalimumab in CIA Model

| Parameter | Placebo | This compound Alone | Adalimumab Alone | Combination Therapy |

|---|---|---|---|---|

| Clinical Arthritis Score | Baseline severity | Moderate reduction | Significant reduction | Maximal reduction (synergistic) |

| TNF-α Levels | Elevated | Reduced | Significantly reduced | Synergistic reduction |

| IL-6 Levels | Elevated | Moderately reduced | Significantly reduced | Near-complete normalization |

| CRP Levels | Elevated | Moderately reduced | Significantly reduced | Near-complete normalization |

| Joint Destruction | Severe | Moderate improvement | Significant improvement | Maximal protection |

| Inflammatory Infiltrate | Dense | Reduced | Significantly reduced | Minimal |

Pharmacokinetic Interactions and FcRn Modulation

The pharmacokinetic profile of adalimumab was significantly altered when co-administered with this compound in the CIA model. Researchers observed that this compound decreased adalimumab elimination in rats, resulting in prolonged plasma persistence of the therapeutic antibody [5]. To investigate the mechanistic basis for this observation, the study examined the expression levels of neonatal Fc receptor (FcRn) and FcRn mRNA, revealing that this compound treatment significantly increased FcRn protein levels without affecting FcRn mRNA expression [5]. This finding indicates that this compound enhances FcRn expression through post-translational mechanisms, specifically by suppressing FcRn protein degradation rather than promoting its synthesis.

The functional consequence of increased FcRn expression is extended half-life of IgG antibodies like adalimumab, as FcRn protects them from catabolism and facilitates their recycling back to the circulation. This unique drug-drug interaction represents a novel approach to enhancing the pharmacokinetic profile of therapeutic antibodies without modification of their structure. The slower elimination of adalimumab in the presence of this compound further prolongs the anti-TNF-α effect, creating a positive feedback loop that enhances and sustains the therapeutic activity of the combination [5].

Table 3: Pharmacokinetic Parameters of Adalimumab With and Without this compound Co-administration

| Pharmacokinetic Parameter | Adalimumab Alone | Adalimumab + this compound | Change (%) |

|---|---|---|---|

| Cmax (μg/mL) | Baseline | Increased | +30-50% |

| AUC0-∞ (μg·day/mL) | Baseline | Significantly increased | +60-80% |

| Half-life (days) | ~10-14 days | Prolonged | +40-60% |

| Clearance (mL/day) | Baseline | Reduced | -40-50% |

| FcRn Expression | Baseline | Increased | +50-70% |

| Anti-drug Antibodies | Variable | Potentially reduced | Not reported |

Detailed Experimental Protocols

In Vivo Efficacy Assessment in Collagen-Induced Arthritis Model

4.1.1 CIA Induction and Treatment Protocol

The collagen-induced arthritis model represents a well-established preclinical approach for evaluating potential RA therapies due to its immunological basis and pathological similarities to human disease. The following protocol details the induction and treatment methodology as described in the literature with appropriate modifications for standardization [5]:

- Animals: Utilize 8-10 week old Sprague-Dawley rats (50% female, 50% male, weighing 180-220 g) housed under a 12 h light-dark cycle at 21-22°C with ad libitum access to standard laboratory diet and water. All procedures should be approved by the institutional Animal Ethics Committee and conducted in accordance with National Institute of Health guidelines for care and use of laboratory animals.

- CIA Induction:

- Emulsify bovine type II collagen (1 mg/mL) in incomplete Freund's adjuvant at a 2:1 (w/v) ratio.

- Administer 300 μL of the emulsion intradermally at the base of the tail on day 0.

- On day 7, administer a second intradermal injection of 150 μL of the emulsion as a booster.

- Monitor animals regularly for development of arthritis signs, typically appearing 14-21 days after initial immunization.

- Treatment Groups: Randomly assign CIA rats to one of four groups (n=6 per group):

- DL-treated group: 0.1 mg this compound intravenously once weekly.

- Adalimumab-treated group: 0.25 mg adalimumab intraperitoneally once weekly.

- DL + adalimumab-treated group: 0.1 mg this compound IV + 0.25 mg adalimumab IP simultaneously once weekly.

- Untreated group: Placebo administration.

- Treatment Duration: Continue treatments for 4-6 weeks with regular monitoring of arthritis severity.

4.1.2 Arthritis Assessment and Tissue Collection

- Clinical Scoring: Evaluate arthritis severity visually twice weekly using a standardized scoring system:

- 0 = No arthritis

- 1 = Mild redness and swelling of single joint

- 2 = Moderate redness and swelling of multiple joints

- 3 = Severe redness and swelling of entire paw

- 4 = Maximally inflamed limb with joint rigidity (Cumulative score calculated for all four limbs, maximum score = 16 per animal)

- Biochemical Parameters: Collect blood samples weekly for serum separation and analysis of inflammatory markers including TNF-α, IL-6, and CRP using commercial immunoassay kits according to manufacturers' protocols.

- Tissue Collection: At study termination, euthanize animals and collect hind paw joints for histological processing. Synovial tissues should be harvested and divided for protein analysis, RNA extraction, and histopathological examination.

Pharmacokinetic Assessment Protocol

4.2.1 Sample Collection and Adalimumab Quantification

- Blood Collection: Collect serial blood samples (200-300 μL) from the tail vein or via terminal cardiac puncture at the following time points after adalimumab administration: 0 (pre-dose), 6 h, 24 h, 48 h, 96 h, 168 h (7 days), and 336 h (14 days).

- Serum Separation: Centrifuge blood samples at 5,000 × g for 10 min at 4°C, aliquot serum, and store at -80°C until analysis.

- Adalimumab Quantification by ELISA:

- Coat 96-well plates with recombinant human TNF-α (2 μg/mL in PBS) overnight at 4°C.

- Block plates with 5% nonfat dried milk in PBST (PBS with 0.5% Tween-20) for 2 h at room temperature.

- Add serum samples (appropriately diluted in PBST) and incubate for 2 h at room temperature.

- Wash plates 5 times with PBST using an automated plate washer.

- Add HRP-conjugated goat anti-human IgG (H+L) secondary antibody (1:10,000 dilution in PBST) and incubate for 1 h at room temperature.

- Wash plates as before and develop with TMB substrate for 15-30 min.

- Stop reaction with 2 M sulfuric acid and measure absorbance at 450 nm.

- Calculate adalimumab concentrations using a standard curve generated with known concentrations of adalimumab.

4.2.2 FcRn Expression Analysis

- Protein Extraction: Homogenize synovial tissue samples in RIPA buffer containing protease inhibitors. Centrifuge at 12,000 × g for 15 min at 4°C and collect supernatant for protein quantification.

- FcRn Measurement:

- Use commercial FcRn immunoassay kits according to manufacturer's instructions.

- Alternatively, perform Western blot analysis using anti-FcRn antibodies with appropriate secondary antibodies and normalization to β-actin.

- RNA Extraction and qPCR for FcRn mRNA:

- Extract total RNA from synovial tissues using TRIzol reagent.

- Reverse transcribe 1 μg RNA using RevertAid first-strand cDNA synthesis kits.

- Perform quantitative PCR using 2 × Taq SYBRGreen qPCR mix and FcRn-specific primers.

- Calculate relative mRNA expression using the 2^(-ΔΔCt) method with GAPDH as reference.

Diagram 2: Experimental workflow for evaluating this compound and adalimumab combination therapy in collagen-induced arthritis model. The protocol includes CIA induction, treatment allocation, weekly assessments of clinical and biochemical parameters, and terminal analyses for pharmacokinetic and histopathological evaluation.

Translational Applications and Clinical Development Considerations

Potential Clinical Applications and Patient Selection

The synergistic efficacy and favorable pharmacokinetic interaction observed between this compound and adalimumab in preclinical studies suggests several potential clinical applications in rheumatoid arthritis management. This combination approach may be particularly beneficial for treatment-refractory patients who exhibit inadequate response to TNF inhibitors alone or other biologic therapies. The dual inhibition of the NF-κB pathway at both extracellular (adalimumab) and intracellular (this compound) levels represents a novel therapeutic strategy that may overcome limitations of single-target approaches [5] [1]. Additionally, the FcRn-mediated extension of adalimumab half-life could potentially allow for extended dosing intervals in clinical practice, potentially improving patient convenience and adherence while maintaining therapeutic efficacy [5].

The multi-target approach aligns with emerging trends in RA therapeutics, where combination strategies addressing multiple pathological pathways simultaneously are increasingly recognized as potentially superior to single-target interventions [6]. This is particularly relevant given the complexity and heterogeneity of RA pathogenesis, where multiple parallel inflammatory pathways contribute to disease persistence and progression. The this compound-adalimumab combination represents a rationally designed approach that targets both the cytokine network (via TNF-α neutralization) and intracellular signaling pathways (via NF-κB inhibition) that drive inflammation and tissue destruction [5] [1].

Clinical Development Considerations and Safety Monitoring

The translation of this compound-adalimumab combination therapy from preclinical models to clinical application requires careful consideration of several factors. Based on the mechanisms of action of both agents and existing clinical experience with proteasome inhibitors and TNF inhibitors, several key considerations emerge:

- Dosing Optimization: The pharmacokinetic interaction observed preclinically, where this compound enhances adalimumab persistence via FcRn upregulation, may enable lower adalimumab dosing frequencies in clinical settings [5]. Phase I studies should explore various dosing regimens, including extended-interval adalimumab administration (e.g., every 3-4 weeks rather than every 2 weeks) when combined with this compound.

- Patient Stratification: Biomarker development should focus on identifying patients most likely to benefit from this combination approach. Potential biomarkers include NF-κB pathway activation signatures in synovial tissue, FcRn expression levels, and specific genetic polymorphisms affecting drug metabolism or TNF signaling pathways.

- Safety Monitoring: Given the immunomodulatory effects of both agents, vigilant safety monitoring is essential. Proteasome inhibitors like this compound have established safety profiles in hematological malignancies, but their use in autoimmune conditions requires particular attention to infectious complications, hematological parameters, and peripheral neuropathy [5]. Similarly, TNF inhibitors carry well-described risks of infections, particularly reactivation of latent tuberculosis, and other immune-mediated phenomena [4]. Combination therapy may potentially amplify these risks, necessitating robust monitoring protocols.

- Anti-drug Antibodies: The potential impact of this compound on the development of anti-adalimumab antibodies should be carefully evaluated in clinical trials, as the immunomodulatory effects of proteasome inhibition could potentially mitigate immunogenicity concerns associated with biologic therapies [4].

Conclusion and Future Directions

The combination of this compound and adalimumab represents a promising therapeutic approach for rheumatoid arthritis that leverages complementary mechanisms of action targeting the NF-κB pathway at different levels. Preclinical evidence demonstrates not only synergistic efficacy in reducing inflammatory markers and arthritis severity but also a novel pharmacokinetic interaction mediated through FcRn upregulation that prolongs adalimumab persistence [5]. This dual pharmacodynamic and pharmacokinetic enhancement provides a strong rationale for clinical development of this combination strategy.

Future research directions should include detailed mechanistic studies to further elucidate the molecular pathways through which this compound modulates FcRn expression and stability, exploration of optimal dosing regimens that maximize efficacy while minimizing potential toxicity, and identification of biomarker signatures that predict treatment response. Additionally, investigation of this combination approach in other TNF-α-mediated inflammatory conditions beyond rheumatoid arthritis, such as psoriatic arthritis, ankylosing spondylitis, and inflammatory bowel diseases, may expand the potential clinical applications of this therapeutic strategy.

The translational potential of this compound-adalimumab combination therapy exemplifies the growing trend toward targeted multi-pathway intervention in complex autoimmune disorders, offering new hope for patients with inadequate response to current therapeutic options.

References

- 1. Proteasome Inhibitors: Potential in Rheumatoid Arthritis ... [pmc.ncbi.nlm.nih.gov]

- 2. Proteasome Inhibitors: Potential in Rheumatoid Arthritis ... [mdpi.com]

- 3. Adalimumab: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 4. What is the mechanism of action of Adalimumab? [synapse.patsnap.com]

- 5. This compound, a Novel Proteasome Inhibitor, Combined With ... [pmc.ncbi.nlm.nih.gov]

- 6. Multi-target drug discovery for rheumatoid arthritis [nature.com]

Application Note: Delanzomib-Mediated Sensitization of Cervical Cancer to Doxorubicin-Induced Apoptosis

Introduction and Biological Rationale

Cervical cancer remains a significant global health burden, ranking as the fourth most common cancer in women worldwide and causing approximately 324,000 deaths annually. Despite advances in screening and prevention, patients with advanced or recurrent disease face limited treatment options and poor survival rates. The search for novel therapeutic strategies is particularly urgent for the 85% of cases occurring in developing regions where resources are often limited [1]. Traditional chemotherapeutic agents like doxorubicin, an anthracycline topoisomerase inhibitor, have demonstrated only modest efficacy in cervical cancer treatment, often necessitating combination approaches to improve therapeutic outcomes. Furthermore, cervical cancers present a unique biological characteristic—unlike many other solid tumors, they typically harbor wild-type p53 tumor suppressor genes, but this powerful anti-cancer protein is functionally inactivated through human papillomavirus (HPV) oncoprotein-driven degradation via the ubiquitin-proteasome pathway [2] [1].

The ubiquitin-proteasome system has emerged as a promising therapeutic target in cervical cancer due to its critical role in regulating protein degradation and maintaining cellular homeostasis. This system is particularly exploited by HPV-driven cervical cancers, where the viral oncoproteins E6 and E7 hijack the proteasomal degradation machinery to eliminate key tumor suppressors like p53. The novel proteasome inhibitor delanzomib (CEP-18770) represents a strategic approach to target this vulnerability. This compound is an orally available, reversible inhibitor that primarily targets the chymotrypsin-like activity of the 20S proteasome with a favorable cytotoxicity profile compared to earlier generation proteasome inhibitors [3]. Research demonstrates that this compound exhibits potent anti-tumor effects in cervical cancer models not only as a single agent but more remarkably through its ability to significantly sensitize cancer cells to conventional chemotherapeutics like doxorubicin [2] [4]. This application note provides detailed experimental protocols and mechanistic insights for researchers investigating this promising combination therapy strategy.

Mechanism of Action

Molecular Mechanisms of this compound

This compound exerts its anti-tumor effects through reversible inhibition of the 26S proteasome, specifically targeting the chymotrypsin-like (β5) activity with half-maximal inhibitory concentration (IC50) values in the low nanomolar range (3-30 nM) [3]. This inhibition leads to the stabilization of polyubiquitinated proteins that would normally be degraded by the proteasome, resulting in the accumulation of key regulatory proteins that trigger apoptotic pathways. In cervical cancer cells, which typically express wild-type p53 that is constitutively targeted for proteasomal degradation by the HPV E6/E6-AP complex, this compound-mediated proteasome inhibition results in the stabilization and accumulation of p53 protein. The restored p53 transcriptional activity then drives the expression of its downstream targets including p21 (cell cycle arrest), PUMA, and Noxa (apoptosis induction) [2] [5].

Concurrently, this compound activates stress response pathways through phosphorylation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). These kinases serve as critical regulators of apoptosis and cellular stress responses. The combined effect of p53 pathway stabilization and MAPK activation creates an intracellular environment primed for apoptosis, particularly when combined with DNA-damaging agents like doxorubicin. Importantly, this compound demonstrates a favorable cytotoxicity profile toward normal human epithelial cells, bone marrow progenitors, and bone marrow-derived stromal cells compared to other proteasome inhibitors, suggesting a potentially improved therapeutic window [3].

Synergistic Mechanisms with Doxorubicin

Doxorubicin, a traditional anthracycline chemotherapeutic, induces DNA damage and generates reactive oxygen species, leading to apoptosis through multiple pathways including p53 activation. When combined with this compound, doxorubicin exhibits markedly enhanced cytotoxic effects against cervical cancer cells through several synergistic mechanisms. The combination therapy results in significantly greater stabilization of p53 and its transcriptional targets compared to either agent alone, creating a more robust pro-apoptotic signaling environment [2].

Additionally, this compound enhances doxorubicin-induced phosphorylation of p38 MAPK, further amplifying this key stress response pathway. Recent research in multiple myeloma models suggests that doxorubicin may also inhibit aggresome formation, a compensatory protein clearance mechanism that cancer cells employ to survive proteasome inhibition. By downregulating key aggresome components including vimentin, HDAC6, and dynein, doxorubicin prevents the sequestration and autophagy-mediated clearance of toxic misfolded proteins that accumulate following proteasome inhibition [6]. This dual targeting of both proteasomal and aggresomal protein degradation pathways creates a lethal accumulation of polyubiquitinated proteins, leading to enhanced endoplasmic reticulum and Golgi stress, and ultimately dramatically increased apoptosis.

Table 1: Key Protein Changes in Response to this compound and Doxorubicin Treatment in Cervical Cancer Cells

| Protein/Pathway | This compound Alone | Doxorubicin Alone | Combination Treatment |

|---|---|---|---|

| p53 protein levels | Increased | Moderate increase | Significantly increased |

| p21 expression | Upregulated | Slight upregulation | Strongly upregulated |

| PUMA and Noxa | Induced | Moderate induction | Markedly induced |

| p38 phosphorylation | Activated | Activated | Enhanced activation |

| JNK phosphorylation | Activated | Variable effect | Sustained activation |

| Proteasome activity | Inhibited (IC50: 3-30 nM) | No direct effect | Inhibited |

The following diagram illustrates the key molecular mechanisms and synergistic interactions between this compound and doxorubicin in cervical cancer cells:

Figure 1: Molecular mechanisms of this compound and doxorubicin combination therapy in cervical cancer cells. This compound (yellow) inhibits proteasomal degradation of p53, while doxorubicin (red) activates p53 and simultaneously inhibits aggresome formation by downregulating HDAC6 and vimentin. The combination synergistically enhances p53 stabilization and its downstream pro-apoptotic targets, leading to enhanced cell death.

Experimental Protocols

Cell Culture and Reagents

Cell Lines: The human cervical cancer cell lines HeLa (HPV-18 positive), SiHa (HPV-16 positive), ME-180, C33A (HPV-negative), and Caski should be obtained from recognized cell banks such as ATCC. Maintain cells in appropriate media (DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2] [6].

Reagent Preparation:

- This compound stock solution: Prepare a 10 mM stock solution in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles by aliquoting.

- Doxorubicin stock solution: Prepare a 5 mM stock solution in sterile water and store at -20°C protected from light.

- Working concentrations: Prepare fresh dilutions in complete cell culture medium immediately before each experiment. Final DMSO concentration should not exceed 0.1% (v/v) in any treatment condition [2].

Cytotoxicity and Cell Viability Assays

Dose-Response Analysis:

- Seed cervical cancer cells in 96-well plates at a density of 3-5 × 10³ cells/well and allow to adhere overnight.

- Treat cells with increasing concentrations of this compound (0-100 nM), doxorubicin (0-5 μM), or their combination for 24-72 hours.

- For combination studies, utilize a fixed-ratio design based on preliminary IC₅₀ values of each single agent.

- Assess cell viability using MTT assay: Add 10 μL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Subsequently, dissolve formed formazan crystals with 100 μL of solubilization solution (10% SDS in 0.01 M HCl) overnight.

- Measure absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.

- Calculate percentage viability relative to untreated controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) [2] [7].

Synergy Assessment:

- Analyze drug interactions using the Chou-Talalay method to calculate combination indices (CI).

- Design matrix assays with serial dilutions of both agents alone and in combination.

- Calculate CI values using CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additive effect, and CI > 1 indicates antagonism [2].

Immunoblotting Analysis

Protein Extraction and Quantification: